molecular formula C14H17N3O B7571808 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide

2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide

Cat. No.: B7571808
M. Wt: 243.30 g/mol
InChI Key: KOWPBURELDWDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is an organic compound that features a cyanophenyl group and a cyclopentylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved through a nitration reaction followed by reduction to form the cyanophenyl group.

    Introduction of the cyclopentylamino group: This step involves the reaction of the cyanophenyl intermediate with cyclopentylamine under controlled conditions.

    Formation of the acetamide backbone: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Formation of N-oxides or hydroxylamines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenyl)-2-(methylamino)acetamide
  • 2-(4-Cyanophenyl)-2-(ethylamino)acetamide
  • 2-(4-Cyanophenyl)-2-(propylamino)acetamide

Uniqueness

2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is unique due to the presence of the cyclopentylamino group, which may confer distinct steric and electronic properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(4-cyanophenyl)-2-(cyclopentylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-9-10-5-7-11(8-6-10)13(14(16)18)17-12-3-1-2-4-12/h5-8,12-13,17H,1-4H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWPBURELDWDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(C2=CC=C(C=C2)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.